methyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
- This compound belongs to the class of N-acylpyrazoles and contains a thiazole ring. Its systematic name is quite a mouthful, so let’s break it down:
Methyl: Indicates the presence of a methyl group (CH₃).
2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate:
- These types of compounds often exhibit interesting biological activities due to their diverse structural features.
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. similar pyrazole-thiazole derivatives can be synthesized using various methods, including condensation reactions, cyclizations, and esterifications.
- Industrial production methods would likely involve scalable processes, but without direct information, we can’t provide specifics.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with modified functional groups or side chains.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate, especially considering its unique structure.
Biological Studies: Explore its effects on cellular processes, ion channels, or receptors.
Industry: Assess its use in materials science or as a building block for other compounds.
Mechanism of Action
- Unfortunately, specific details about its mechanism of action are not available in the provided literature. understanding its interactions with biological targets (e.g., receptors, enzymes) would be crucial.
Comparison with Similar Compounds
Similar Compounds: Other pyrazole-thiazole derivatives, such as MDMB-4en-PINACA , 2-(methylamino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate , and UC84 .
Uniqueness: Highlight its distinct features compared to these analogs.
Remember that while I’ve provided general insights, specific data on this exact compound may require further research
Biological Activity
The compound methyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
Molecular Formula : C15H18N4O4S
Molecular Weight : 358.39 g/mol
CAS Number : 400083-93-4
IUPAC Name : this compound
The compound features a complex structure that includes a thiazole ring, a pyrazole moiety, and a sulfone group. This unique combination of functional groups contributes to its diverse biological activity.
Research indicates that the compound may act as a modulator of various biological pathways. Notably, it has been identified as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play critical roles in neuronal signaling and cardiac function.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant potency as a GIRK channel activator. The following table summarizes key findings from relevant studies:
Compound | GIRK1/2 Potency (nM) | GIRK1/4 Potency (nM) | Efficacy (%) |
---|---|---|---|
Methyl Compound | 150 ± 38 | 563 ± 73 | 68 ± 3 |
Control Compound | 137 ± 23 | 702 ± 211 | 76 ± 4 |
These results indicate that the compound is effective in activating GIRK channels, which may have implications for therapeutic applications in conditions such as epilepsy and cardiac arrhythmias .
In Vivo Studies
Preclinical studies have further elucidated the compound's pharmacokinetics and metabolic stability. The incorporation of the tetrahydrothiophene moiety has been shown to enhance metabolic stability compared to other compounds lacking this feature. Notably, compounds with the dioxidotetrahydrothiophen group displayed improved liver microsome stability .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Effects : In models of neurodegeneration, methyl 2-{...} demonstrated protective effects against neuronal cell death by modulating potassium ion flow through GIRK channels.
- Cardiac Function : In cardiovascular studies, activation of GIRK channels by this compound led to reduced heart rate and improved myocardial efficiency in animal models .
Properties
Molecular Formula |
C16H20N4O5S2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
methyl 2-[[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H20N4O5S2/c1-8-12(9(2)20(19-8)11-5-6-27(23,24)7-11)14(21)18-16-17-13(10(3)26-16)15(22)25-4/h11H,5-7H2,1-4H3,(H,17,18,21) |
InChI Key |
HJYLQDFAUQVMNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NC3=NC(=C(S3)C)C(=O)OC |
Origin of Product |
United States |
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